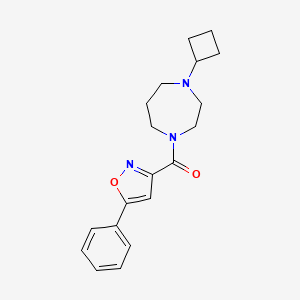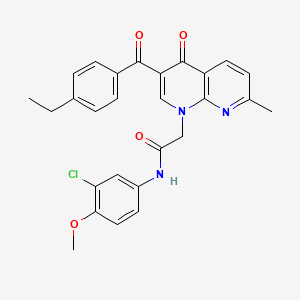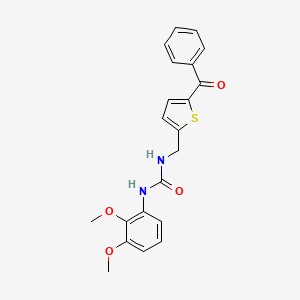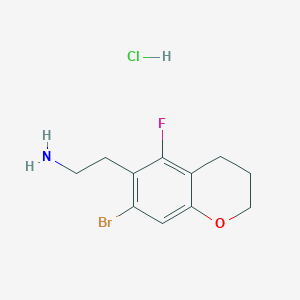
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 is a small molecule that belongs to the class of diazepanes and isoxazoles. It has shown promising results in preclinical studies for the treatment of various neurological disorders, including anxiety, depression, and epilepsy.
Applications De Recherche Scientifique
Synthesis and Process Development
Scalable Syntheses of H3 Antagonists : The compound has been involved in the development of scalable syntheses for potent H3 receptor antagonists. Notably, a third-generation process was utilized for the production of a related molecule, showcasing the evolution of synthesis processes to minimize costs and improve scalability (Pippel et al., 2011).
Bredereck's Reagent in Synthesis : A simple and efficient method was developed for synthesizing a related compound, illustrating the use of Bredereck's reagent for selective formation of chalcones, which is significant in the context of synthetic chemistry (Malathi & Chary, 2019).
Antimicrobial Properties
- Antimicrobial Evaluation : Novel benzofuran-based analogs of the compound demonstrated potent antibacterial and antifungal activities, indicating its potential utility in developing new antimicrobial agents (Shankar et al., 2016).
Photolysis and Ring Contraction Studies
- Photolysis of Diazoketone : Research involving photolysis of diazoketone, a related compound, led to the formation of cyclobutane carboxylates, highlighting its utility in organic synthesis and the generation of new molecular structures (Ghosh et al., 1990).
Molecular Docking and DFT Studies
- Docking and DFT Studies : The synthesis and characterization of related compounds, followed by molecular docking and density functional theory (DFT) studies, demonstrate the compound's potential in theoretical chemistry and drug design (Shahana & Yardily, 2020).
Antitubercular Activity
- Antitubercular Oxazolyl Thiosemicarbazones : A study on synthesized 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones, closely related to the compound , showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential in antitubercular drug development (Sriram et al., 2006).
Crystal Structure Analysis
- Crystal Structure of Analogous Compounds : Research involving the synthesis and crystal structure analysis of closely related compounds contributes to our understanding of their molecular structures, which is crucial for drug design and discovery (Cao et al., 2010).
Propriétés
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(17-14-18(24-20-17)15-6-2-1-3-7-15)22-11-5-10-21(12-13-22)16-8-4-9-16/h1-3,6-7,14,16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFSBLPJTIZKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2798216.png)


![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2798223.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2798224.png)

![4-tert-butyl-N-[4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2798226.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2798227.png)




